molecular formula C8H9N3O B2761013 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one CAS No. 74983-04-3

3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Cat. No. B2761013
CAS RN: 74983-04-3
M. Wt: 163.18
InChI Key: RJOLRYKVHJWYEN-UHFFFAOYSA-N
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Description

3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a chemical compound with the CAS Number: 74983-05-4 . Its IUPAC name is 3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine . The molecular weight of this compound is 149.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3,(H,9,11) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . It is stored at room temperature .

Scientific Research Applications

Supramolecular Synthons in Crystal Engineering

The recurrence of carboxylic acid-pyridine supramolecular synthon V in crystal structures of pyrazinecarboxylic acids underscores its role in controlling self-assembly within these heterocyclic acids. This pattern, assembled by hydrogen bonds, highlights the structural analysis correlating molecular features with supramolecular synthons in pyridine and pyrazine carboxylic acids, suggesting its significance for future crystal engineering strategies (Peddy Vishweshwar, A. Nangia, V. Lynch, 2002).

Seed Germination Stimulants

Research into the synthesis of related compounds, such as 3-methyl-2H-furo[2,3-c]pyran-2-one, has revealed its role as a key agent in smoke responsible for promoting seed germination across a wide range of plant species. This synthesis from pyromeconic acid could have implications for understanding the germination processes of fire-dependent and fire-independent plant species, suggesting a potential avenue for exploring the applications of 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one in agricultural sciences (G. Flematti, E. Ghisalberti, K. Dixon, R. Trengove, 2005).

Metalation and Alkylation Reactions

The formation of metalated products from 2-Methyl-4H-pyran-4-ones in the presence of sodium amide in liquid ammonia, and their subsequent reactions, provide a basis for understanding the chemical reactivity and potential applications of pyrazinone derivatives in organic synthesis and possibly in the development of new pharmaceuticals (Makoto Yamamoto*, N. Sugiyama, 1975).

Biomedical Applications

The synthesis and exploration of 1H-Pyrazolo[3,4-b]pyridines, including derivatives of pyrazinone, highlight their potential in biomedical applications. With over 300,000 described compounds, the diversity in substituents and synthetic methods opens up a wide range of possibilities for drug development and therapeutic applications (Ana Donaire-Arias et al., 2022).

Heterocyclic Chemistry Innovations

The design and synthesis of pyrrolotriazepine derivatives, through the conversion of pyrrole derivatives having carbonyl groups, illustrate the innovative approaches in heterocyclic chemistry that could be applied to the study and development of this compound related compounds. This research offers insights into reaction mechanisms and the potential for creating new materials or pharmaceuticals (Nurettin Menges et al., 2013).

Safety and Hazards

The safety information for 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-8(12)11-6-3-2-4-9-7(6)10-5/h2-5H,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLRYKVHJWYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74983-04-3
Record name 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
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